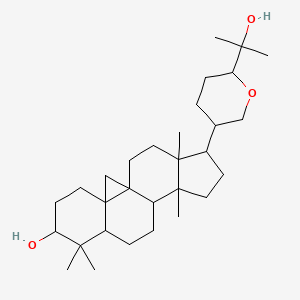

21,24-Epoxycycloartane-3,25-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H50O3 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

15-[6-(2-hydroxypropan-2-yl)oxan-3-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |

InChI |

InChI=1S/C30H50O3/c1-25(2)21-8-9-22-28(6)13-11-20(19-7-10-24(33-17-19)26(3,4)32)27(28,5)15-16-30(22)18-29(21,30)14-12-23(25)31/h19-24,31-32H,7-18H2,1-6H3 |

InChI Key |

LFVUQOXYVCRDLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C6CCC(OC6)C(C)(C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of 21,24-Epoxycycloartane-3,25-diol?

For Researchers, Scientists, and Drug Development Professionals

Abstract

21,24-Epoxycycloartane-3,25-diol is a cycloartane-type triterpenoid (B12794562) first isolated from the leaves of Lansium domesticum. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, particularly its potential as a skin-tumor promotion inhibitor. The information is compiled to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a white powder with the molecular formula C30H50O3.[1][2][3] Key physical and chemical properties are summarized in the table below. While some data is available from commercial suppliers and literature, specific experimental values for properties like melting and boiling points are not widely reported.

| Property | Value | Source |

| Molecular Formula | C30H50O3 | [1][2][4] |

| Molecular Weight | 458.72 g/mol | [4] |

| Physical Description | Powder | [2][3] |

| Purity | ≥ 98% | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | [5] |

Experimental Protocols

The isolation and characterization of this compound were first described by Nishizawa et al. in 1989. The following protocols are based on their work and general methods for the extraction of triterpenoids from Lansium domesticum.

Isolation of this compound from Lansium domesticum

The isolation of cycloartane-type triterpenoids from the leaves of Lansium domesticum typically involves solvent extraction and chromatographic separation.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The dried and powdered leaves of Lansium domesticum (2.0 kg) are exhaustively extracted with methanol (5 L) at room temperature for three days.[6] The solvent is then removed under reduced pressure to yield a crude methanol extract.[6]

-

Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate to separate compounds based on polarity.[6]

-

Column Chromatography: The ethyl acetate extract, which typically contains the triterpenoids, is subjected to silica gel column chromatography.[6] The column is eluted with a gradient of n-hexane and ethyl acetate.[6]

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors are combined.

-

Purification: The fractions showing the presence of the desired compound are further purified by repeated column chromatography and/or recrystallization from a suitable solvent like acetone to afford pure this compound.[6]

Spectroscopic Characterization

-

¹H NMR: Expected signals would include those for a cyclopropane (B1198618) ring (typically upfield), multiple methyl groups, and protons on carbons bearing hydroxyl and ether functionalities.

-

¹³C NMR: The spectrum would show 30 carbon signals, including those corresponding to the cyclopropane ring, quaternary carbons, methines (including those attached to oxygen), and methylenes.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 458.72 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for hydroxyl (-OH) groups and C-O stretching of the ether linkage.

Biological Activity and Signaling Pathways

This compound has been reported to inhibit skin-tumor promotion.[4] This activity was initially evaluated using an in vitro assay for the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).

Inhibition of TPA-Induced EBV-EA Activation

The TPA-induced activation of EBV-EA in Raji cells is a common screening method for potential anti-tumor promoting agents. TPA is a potent activator of Protein Kinase C (PKC). The signaling cascade initiated by TPA that leads to EBV reactivation involves the activation of transcription factors such as NF-κB and AP-1.[7][8]

Experimental Protocol for EBV-EA Activation Assay:

-

Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in an appropriate culture medium.

-

Induction: The cells are treated with TPA to induce the expression of EBV early antigens.

-

Treatment: Concurrently with TPA induction, the cells are treated with varying concentrations of the test compound (this compound).

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

-

Detection of EBV-EA: The expression of EBV-EA is detected using immunofluorescence staining with antibodies specific for the early antigens.

-

Quantification: The percentage of EBV-EA positive cells is determined by counting under a fluorescence microscope. The inhibitory activity of the test compound is calculated relative to the control (TPA induction without the test compound).

Proposed Signaling Pathway of Inhibition

Based on the known mechanism of TPA-induced EBV-EA activation, it is hypothesized that this compound may exert its inhibitory effect by interfering with the PKC-mediated signaling pathway.

Hypothesized Signaling Pathway for Inhibition of TPA-Induced EBV-EA Activation

Caption: Proposed mechanism of TPA-induced EBV-EA activation and its inhibition.

This pathway illustrates that TPA activates PKC, which in turn activates the transcription factors NF-κB and AP-1.[7][8] These transcription factors then induce the expression of the EBV immediate-early gene BZLF1, leading to the production of early antigens and the initiation of the lytic cycle.[7] this compound is hypothesized to inhibit this cascade, potentially at the level of PKC activation or downstream signaling events.

Conclusion and Future Directions

This compound is a promising natural product with potential applications in cancer chemoprevention. The available data on its physical and chemical properties provide a foundation for its further development. However, to fully realize its therapeutic potential, further research is warranted. Specifically, detailed spectroscopic analysis is needed for its unequivocal characterization. Elucidation of the precise molecular mechanism by which it inhibits tumor promotion, including the identification of its direct molecular targets within the relevant signaling pathways, will be crucial for its advancement as a potential therapeutic agent. In vivo studies are also necessary to validate its anti-tumor promoting effects and to assess its pharmacokinetic and safety profiles.

References

- 1. vdoc.pub [vdoc.pub]

- 2. Newblue CHEM-21,24-Epoxycycloartane-3,25-diol, CasNo.125305-73-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. 21,24β-Epoxycycloartane-3β,25-diol, CasNo.125305-73-9 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biocrick.com [biocrick.com]

- 6. mdpi.com [mdpi.com]

- 7. 12-O-tetradecanoylphorbol-13-acetate induces Epstein-Barr virus reactivation via NF-kappaB and AP-1 as regulated by protein kinase C and mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactivation and lytic replication of EBV - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling 21,24-Epoxycycloartane-3,25-diol: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation protocols, and biological activities of the cycloartane-type triterpenoid, 21,24-Epoxycycloartane-3,25-diol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary natural source of this compound identified to date is the leaves of Lansium domesticum Corrêa, a tree belonging to the Meliaceae family.[1] This plant is widely cultivated in Southeast Asia for its edible fruit. While other cycloartane-type triterpenoids have been isolated from various other plants, Lansium domesticum remains the most definitive source of this specific diol.

| Plant Species | Family | Plant Part | Reference |

| Lansium domesticum Corrêa | Meliaceae | Leaves | [Nishizawa et al., 1989][1] |

Table 1: Natural Source of this compound

Experimental Protocols for Isolation

The following is a generalized experimental protocol for the extraction and isolation of cycloartane-type triterpenoids from the leaves of Lansium domesticum, based on methodologies reported in the literature for similar compounds.[2][3]

Plant Material Collection and Preparation

Fresh leaves of Lansium domesticum are collected and authenticated. The leaves are then air-dried at room temperature and ground into a fine powder.

Extraction

The powdered plant material is extracted exhaustively with methanol (B129727) at room temperature for several days. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.

Solvent Partitioning

The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297). The cycloartane (B1207475) triterpenoids are typically found in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the desired compound are combined and may require further purification by repeated column chromatography or recrystallization to yield pure this compound.

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to inhibit skin-tumor promotion.[1] This activity is often evaluated using an in vitro assay that measures the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[4][5]

TPA-Induced EBV-EA Activation Assay

The TPA-induced EBV-EA activation assay in Raji cells is a common screening method for potential anti-tumor promoting agents. TPA is a potent activator of Protein Kinase C (PKC), which triggers a signaling cascade leading to the expression of EBV early antigens.[6][7] The inhibitory activity of a compound is determined by its ability to suppress this TPA-induced EBV-EA expression.

Caption: Workflow for the TPA-induced EBV-EA activation assay.

Proposed Signaling Pathway of Inhibition

TPA activates PKC, which in turn activates downstream signaling pathways, including the NF-κB and AP-1 pathways.[6][8] These transcription factors then promote the expression of EBV lytic genes, such as BZLF1, leading to the production of early antigens. It is proposed that this compound exerts its inhibitory effect by interfering with this signaling cascade, potentially through the direct or indirect inhibition of PKC or other downstream components.

Caption: Proposed signaling pathway of TPA-induced EBV-EA activation and its inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 9,19-Cyclolanost-24-en-3-one,21,23-epoxy-21,22-dihydroxy (21R, 22S, 23S) from the Leaves of Lansium domesticum Corr cv Kokossan | MDPI [mdpi.com]

- 3. Welcome to Repository@USM - USM Research and Publication [eprints.usm.my]

- 4. Isolation, structural elucidation, and inhibitory effects of terpenoid and lipid constituents from sunflower pollen on Epstein-Barr virus early antigen induced by tumor promoter, TPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triterpenoids from Ganoderma lucidum inhibit the activation of EBV antigens as telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 12-O-tetradecanoylphorbol-13-acetate induces Epstein-Barr virus reactivation via NF-kappaB and AP-1 as regulated by protein kinase C and mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Putative Biosynthesis of 21,24-Epoxycycloartane-3,25-diol in Lansium domesticum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed biosynthetic pathway of 21,24-Epoxycycloartane-3,25-diol, a cycloartane-type triterpenoid (B12794562) isolated from Lansium domesticum.[1] While the complete enzymatic cascade in Lansium domesticum has yet to be fully elucidated, this document synthesizes current knowledge on triterpenoid biosynthesis to present a putative pathway. The biosynthesis is proposed to commence with the cyclization of 2,3-oxidosqualene (B107256) to form the cycloartane (B1207475) skeleton, followed by a series of oxidative modifications likely catalyzed by cytochrome P450 monooxygenases (CYPs) to yield the final product. This guide provides a theoretical framework for the key enzymatic steps, proposes a logical sequence of reactions, and details generalized experimental protocols for the identification and characterization of the involved enzymes. Furthermore, it outlines methods for the quantitative analysis of intermediates and the final product, aiming to serve as a foundational resource for researchers investigating the biosynthesis of this and related bioactive triterpenoids.

Introduction to this compound

This compound is a structurally complex cycloartanoid triterpene that has been isolated from Lansium domesticum.[1] Triterpenoids are a large and diverse class of natural products derived from a C30 precursor, squalene (B77637). The cycloartane subgroup is characterized by a cyclopropane (B1198618) ring within its tetracyclic structure. Many triterpenoids, including those from Lansium domesticum, have been investigated for a variety of biological activities. Understanding the biosynthetic pathway of these compounds is crucial for their potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed in two major stages: the formation of the cycloartane backbone and the subsequent functionalization of this scaffold.

Formation of the Cycloartane Skeleton

The initial steps of triterpenoid biosynthesis are well-established and conserved across the plant kingdom. The pathway begins with the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE). The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC), in this case, cycloartenol (B190886) synthase (CAS), to produce cycloartenol.

Functionalization of the Cycloartane Skeleton

Following the formation of cycloartenol, a series of oxidative modifications are required to produce this compound. These reactions, involving hydroxylation and the formation of an epoxy bridge, are most likely catalyzed by a series of cytochrome P450 monooxygenases (CYPs). CYPs are a large family of heme-containing enzymes that play a critical role in the diversification of triterpenoid structures. The proposed sequence of events is as follows:

-

C-3 Hydroxylation: The hydroxyl group at the C-3 position is a common feature of many triterpenoids and is often one of the initial modifications to the triterpene scaffold. A specific CYP is proposed to catalyze the hydroxylation of cycloartenol at the C-3 position to yield cycloartane-3-ol.

-

Side Chain Hydroxylation (C-21, C-25): Subsequent modifications are predicted to occur on the side chain. It is hypothesized that two distinct CYPs introduce hydroxyl groups at the C-21 and C-25 positions.

-

Formation of the 21,24-Epoxy Bridge: The formation of the epoxy bridge between C-21 and C-24 is a key step. This could occur through a few potential mechanisms, most likely involving a CYP. One possibility is the hydroxylation of C-24, followed by an enzyme-catalyzed intramolecular cyclization with the existing hydroxyl group at C-21 to form the ether linkage. Alternatively, a specific CYP could directly catalyze the epoxidation across the C-21 and C-24 positions.

The precise order of these hydroxylation and epoxidation steps is currently unknown and would need to be determined experimentally.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no specific quantitative data available in the literature for the biosynthesis of this compound in Lansium domesticum. The following table provides a template for the types of quantitative data that would be valuable to collect for the characterization of the biosynthetic enzymes.

| Enzyme | Substrate | Apparent K_m (µM) | Apparent k_cat (s⁻¹) | Product Yield (mg/L) | Reference |

| LdCAS | 2,3-Oxidosqualene | Data not available | Data not available | Data not available | |

| LdCYP (C-3 Hydroxylase) | Cycloartenol | Data not available | Data not available | Data not available | |

| LdCYP (C-21 Hydroxylase) | Cycloartane-3-ol | Data not available | Data not available | Data not available | |

| LdCYP (C-25 Hydroxylase) | Cycloartane-3,21-diol | Data not available | Data not available | Data not available | |

| LdCYP (Epoxidase/Cyclase) | Cycloartane-3,21,25-triol | Data not available | Data not available | Data not available |

Ld denotes Lansium domesticum. Data would be obtained from in vitro enzyme assays with purified recombinant enzymes.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify candidate genes encoding oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs) from Lansium domesticum.

Methodology: Transcriptome Sequencing and Analysis

-

RNA Extraction: Extract total RNA from various tissues of Lansium domesticum (e.g., leaves, stems, roots) where this compound is known to accumulate.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

-

De Novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software such as Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.

-

Identification of Candidate Genes: Search the annotated transcriptome for sequences with high similarity to known plant OSCs (specifically cycloartenol synthases) and CYPs known to be involved in triterpenoid metabolism.

-

Phylogenetic Analysis: Perform phylogenetic analysis of the candidate sequences with known triterpenoid biosynthetic enzymes to infer potential function.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pETite for E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism. Saccharomyces cerevisiae is often a preferred host for expressing plant CYPs as it is a eukaryote and possesses the necessary P450 reductases.

-

Microsome Preparation: For CYPs, which are membrane-bound proteins, prepare microsomal fractions from the recombinant yeast or E. coli cultures.

-

In Vitro Enzyme Assays:

-

Prepare a reaction mixture containing the microsomal fraction, the putative substrate (e.g., cycloartenol for the C-3 hydroxylase), and cofactors (NADPH and a NADPH-regenerating system).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare with authentic standards if available. Structural elucidation of novel products can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Experimental workflow for the identification and characterization of biosynthetic enzymes.

Quantitative Analysis of Triterpenoids

Objective: To quantify the levels of biosynthetic intermediates and the final product in plant tissues and in vitro assays.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Plant Tissues: Homogenize freeze-dried plant material and extract with a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

Enzyme Assays: Extract the reaction mixture with an organic solvent.

-

-

LC-MS Analysis:

-

Chromatography: Separate the compounds using a reverse-phase C18 column with a gradient of water and acetonitrile/methanol (both often containing a small amount of formic acid or ammonium (B1175870) acetate).

-

Mass Spectrometry: Use a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.

-

-

Quantification:

-

Develop a calibration curve using authentic standards of the target compounds.

-

If standards are not available, semi-quantification can be performed relative to a structurally similar internal standard.

-

Conclusion

The biosynthesis of this compound in Lansium domesticum is proposed to be a multi-step process involving a cycloartenol synthase and several cytochrome P450 monooxygenases. This technical guide provides a putative pathway and a comprehensive overview of the experimental approaches required for its elucidation. The identification and characterization of the enzymes involved in this pathway will not only advance our understanding of triterpenoid biosynthesis but also provide valuable biocatalysts for the sustainable production of this and other valuable natural products. Future research should focus on the application of the outlined protocols to isolate and functionally characterize the specific genes and enzymes from Lansium domesticum.

References

An In-depth Technical Guide on the Biological Activities of 21,24-Epoxycycloartane-3,25-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene isolated from the leaves of Lansium domesticum, has been identified as a potent inhibitor of skin-tumor promotion. This technical guide provides a comprehensive overview of its known biological activities, focusing on the quantitative data available and the experimental methodologies employed in its evaluation. The primary reported activity of this compound is its inhibitory effect on the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), a well-established in vitro assay for screening potential cancer chemopreventive agents. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this natural product.

Core Biological Activity: Inhibition of Skin-Tumor Promotion

The principal biological activity attributed to this compound is its ability to inhibit skin-tumor promotion. This activity was first reported in a 1989 study by Nishizawa and colleagues, who isolated the compound from the leaves of Lansium domesticum.[1] The inhibitory effect was demonstrated using an in vitro assay that measures the prevention of Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, a common screening method for anti-tumor promoters.

Quantitative Data

A review of the initial findings indicates that this compound exhibits significant inhibitory activity at a nanomolar concentration.

| Biological Activity | Assay | Inducer | Cell Line | Active Concentration | Reference |

| Inhibition of Skin-Tumor Promotion | Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Raji | 3.2 nM | Nishizawa et al., 1989 |

Table 1: Summary of the quantitative biological activity data for this compound.

Experimental Protocols

The following section details the likely experimental methodology for the key assay used to determine the biological activity of this compound, based on standard protocols for the EBV-EA activation assay.

Inhibition of TPA-Induced Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This in vitro assay is a widely used short-term screening test for potential cancer chemopreventive agents that act by inhibiting tumor promotion. The assay measures the ability of a test compound to suppress the activation of the Epstein-Barr virus lytic cycle, which can be induced by tumor promoters like TPA.

Principle: The Epstein-Barr virus, a human herpesvirus, can remain latent in infected cells (like the Raji cell line). Tumor promoters such as TPA can induce the viral lytic cycle, leading to the expression of "early antigens" (EA). The inhibitory activity of a compound is determined by its ability to reduce the percentage of EA-positive cells in the presence of TPA.

General Protocol:

-

Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Induction of EBV-EA: A suspension of Raji cells is treated with a specific concentration of the tumor promoter TPA (e.g., 20 ng/mL or 32 nM) to induce the expression of EBV early antigens.

-

Treatment with Test Compound: Simultaneously with TPA induction, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a defined period, typically 48 hours, at 37°C.

-

Immunofluorescence Staining: After incubation, the cells are harvested, washed, and smeared onto glass slides. The cells are then fixed (e.g., with acetone) and stained using an indirect immunofluorescence method. This involves incubating the fixed cells with human serum containing high-titer antibodies against EBV-EA, followed by a fluorescein-conjugated anti-human IgG antibody.

-

Microscopic Analysis: The percentage of EA-positive cells (showing bright green fluorescence) is determined by counting at least 500 cells per slide under a fluorescence microscope.

-

Data Analysis: The inhibitory activity of this compound is calculated as the percentage reduction in EA-positive cells in the treated groups compared to the TPA-only control. The concentration that causes a 50% inhibition (IC50) can be determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

As of the current literature, the specific signaling pathways through which this compound exerts its inhibitory effect on EBV-EA activation have not been elucidated. However, a general understanding of TPA-induced signaling can provide a hypothetical framework. TPA is a potent activator of Protein Kinase C (PKC), which in turn triggers downstream signaling cascades that lead to the activation of viral gene expression. It is plausible that this compound may interfere with this pathway at one or more points.

Caption: Hypothesized signaling pathway of TPA-induced EBV-EA activation and the potential point of inhibition by this compound.

The following diagram illustrates the general workflow for screening natural products for anti-tumor promoting activity using the EBV-EA assay.

Caption: General experimental workflow for the identification of anti-tumor promoting compounds from natural sources.

Conclusion and Future Directions

This compound has demonstrated potent in vitro activity as an inhibitor of skin-tumor promotion. However, the available data is limited to a single study from 1989. To fully understand the therapeutic potential of this compound, further research is warranted in the following areas:

-

Confirmation of Activity: Independent verification of the inhibitory activity on EBV-EA activation and determination of a precise IC50 value.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound. Investigating its effect on PKC activity and downstream signaling components would be a logical starting point.

-

In Vivo Studies: Evaluation of the anti-tumor promoting activity in animal models of skin carcinogenesis.

-

Broader Biological Screening: Assessment of other potential biological activities, such as anti-inflammatory, pro-apoptotic, or cytotoxic effects against various cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features required for its biological activity.

This technical guide summarizes the current knowledge on the biological activities of this compound, providing a foundation for future investigations into its potential as a cancer chemopreventive agent.

References

A Technical Review of 21,24-Epoxycycloartane-3,25-diol: An Anti-Tumor Promoting Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research on 21,24-Epoxycycloartane-3,25-diol, a cycloartane (B1207475) triterpenoid (B12794562) with potential applications in cancer chemoprevention. The document synthesizes available data on its biological activity, summarizes quantitative findings in structured tables, and, where available, details the experimental protocols for key assays. Furthermore, this guide presents visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the compound's context and potential mechanisms.

Core Compound Information

Compound Name: this compound Source: Isolated from the leaves of Lansium domesticum[1][2]. Compound Type: Cycloartanoid Triterpene[1][2] Molecular Formula: C₃₀H₅₀O₃[1] CAS Number: 125305-73-9[1]

Biological Activity

The primary biological activity reported for this compound is its inhibitory effect on skin-tumor promotion[1][2]. This activity was determined through its ability to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA)[1]. The inhibition of EBV-EA activation is a well-established in vitro assay for the primary screening of anti-tumor promoting agents.

Quantitative Data

Due to the limited availability of the full-text of the primary research, a comprehensive table of quantitative data for this compound cannot be provided at this time. The following table summarizes the known information.

| Parameter | Value | Source |

| Molecular Formula | C₃₀H₅₀O₃ | [1] |

| CAS Number | 125305-73-9 | [1] |

| Biological Activity | Inhibitor of skin-tumor promotion | [1][2] |

| Assay | Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not fully accessible. However, based on standard methodologies for similar compounds and the available information, the following outlines the likely experimental approaches.

Isolation and Purification of this compound

The isolation of cycloartane triterpenoids from plant material typically follows a multi-step extraction and chromatographic process.

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered leaves of Lansium domesticum are extracted with an organic solvent like methanol or chloroform (B151607) to obtain a crude extract.

-

Partitioning: The crude extract is then subjected to solvent-solvent partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the triterpenoids is then subjected to column chromatography on a stationary phase like silica gel. The column is eluted with a gradient of solvents to separate the different compounds.

-

Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This assay is a common method to screen for anti-tumor promoting activity.

Caption: Workflow for the Epstein-Barr Virus Early Antigen (EBV-EA) activation assay.

-

Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured under standard conditions.

-

Treatment: The cells are pre-incubated with various concentrations of this compound.

-

Induction: The EBV lytic cycle is induced by adding a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), and sometimes a co-inducer like sodium butyrate.

-

Incubation: The treated and induced cells are incubated for a specific period (e.g., 48 hours) to allow for the expression of early antigens.

-

Immunofluorescence: The cells are then fixed and stained using an indirect immunofluorescence method with antibodies specific for the EBV early antigen (EA).

-

Analysis: The percentage of EA-positive cells is determined by counting under a fluorescence microscope. The inhibitory effect of the compound is calculated by comparing the percentage of EA-positive cells in the treated groups to the control group (TPA alone).

Potential Signaling Pathways

The precise mechanism of action and the signaling pathways modulated by this compound have not been elucidated. However, research on other structurally related cycloartane triterpenoids with anti-cancer properties has implicated several key signaling pathways. The diagram below illustrates a hypothetical mechanism based on the known activities of similar compounds, which often involves the inhibition of pro-inflammatory and cell proliferation pathways.

Caption: Hypothetical signaling pathway for the anti-tumor promoting effect of this compound.

This proposed pathway suggests that this compound may exert its anti-tumor promoting effects by inhibiting the activation of Protein Kinase C (PKC), a key mediator of TPA-induced signaling. This, in turn, would suppress the downstream activation of transcription factors like AP-1, which are crucial for the expression of EBV early antigens and the promotion of tumor growth. It is important to note that this pathway is speculative and requires experimental validation for this specific compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-tumor promoting activity. However, a significant gap in the literature exists regarding its detailed pharmacological properties. Future research should focus on:

-

Re-isolation and Full Characterization: Obtaining a complete set of spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) is essential for unambiguous identification and to serve as a reference for future studies.

-

Quantitative Biological Evaluation: Determining the IC₅₀ values for its inhibitory effect on EBV-EA activation and its cytotoxicity against a panel of cancer cell lines would provide crucial quantitative data.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound is critical to understanding its therapeutic potential.

-

In Vivo Studies: Evaluating the anti-tumor and anti-inflammatory effects of this compound in animal models would be a vital step towards its potential development as a therapeutic agent.

This technical guide serves as a foundational resource for researchers interested in this compound and highlights the need for further investigation to unlock its full therapeutic potential.

References

In-Depth Technical Guide: Spectroscopic Data of 21,24-Epoxycycloartane-3,25-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene isolated from the leaves of Lansium domesticum. This compound has garnered interest for its potential as a skin-tumor promotion inhibitor. This document compiles available spectroscopic data (NMR, IR, MS) and outlines the experimental protocols for its isolation and characterization, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₃₀H₅₀O₃

-

Molecular Weight: 458.72 g/mol

-

CAS Number: 125305-73-9[1]

-

Source: Leaves of Lansium domesticum[1]

-

Reported Activity: Inhibition of skin-tumor promotion[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, based on the foundational research by Nishizawa et al. (1989).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in search results |

Note: The specific chemical shifts for ¹H and ¹³C NMR were not available in the provided search results. The original 1989 Tetrahedron Letters publication by Nishizawa et al. should be consulted for this detailed data.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Note: Specific IR absorption bands were not detailed in the search results. The primary literature is the definitive source for this information.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Fragmentation |

| Data not available in search results |

Note: Detailed mass spectrometry fragmentation patterns were not available in the search results. The original publication should be referenced for this data.

Experimental Protocols

The following sections describe the general experimental procedures for the isolation and spectroscopic analysis of this compound, based on common practices for triterpenoid (B12794562) isolation from plant materials.

Isolation of this compound

The isolation of this compound from the leaves of Lansium domesticum typically involves the following workflow:

References

In-Depth Technical Guide: 21,24-Epoxycycloartane-3,25-diol for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 21,24-Epoxycycloartane-3,25-diol, a cycloartane (B1207475) triterpenoid (B12794562) with potential applications in cancer research. This document outlines its commercial availability, key biological activities, and the experimental protocols relevant to its study.

Introduction to this compound

This compound is a naturally occurring cycloartanoid triterpene that has been isolated from the leaves of Lansium domesticum.[1] It is recognized for its potential biological activities, most notably its inhibitory effects on skin-tumor promotion. This property has positioned it as a compound of interest for researchers in oncology and drug discovery.

Commercial Suppliers

For research purposes, this compound can be acquired from a number of specialized chemical suppliers. The following table summarizes the key information for sourcing this compound.

| Supplier | CAS Number | Molecular Formula | Purity | Additional Information |

| MedChemExpress | 125305-73-9 | C30H50O3 | Not specified | For research use only.[1] |

| BioCrick | 125305-73-9 | C30H50O3 | High Purity (NMR confirmed) | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[2] |

| LookChem (HENAN NEW BLUE CHEMICAL CO.,LTD) | 125305-73-9 | C30H50O3 | 98% | Available in industrial and pharma grades.[3] |

| Hebei Dangtong Biological Technology Co., Ltd. | 125305-73-9 | C30H50O3 | 99% | Available in industrial and pharma grades.[4] |

| Scintila (TargetMol) | Not specified | Not specified | Not specified | Product code: TN2805, available in 5 mg quantities.[5] |

| Coompo Research Chemicals | 125305-73-9 | Not specified | Not specified | Available in 5mg, 10mg, and 25mg sizes. Soluble in Chloroform, Dichloromethane, DMSO.[6] |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the inhibition of skin-tumor promotion.[1] Tumor promotion is a critical stage in carcinogenesis, often induced by agents such as the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA). The inhibitory action of this compound is believed to be mediated through the modulation of signaling pathways activated by TPA.

Signaling Pathways in TPA-Induced Skin Tumor Promotion

TPA is known to activate several signaling cascades that lead to cellular proliferation, inflammation, and ultimately, tumor formation. Key pathways implicated include:

-

Protein Kinase C (PKC) Pathway: TPA mimics diacylglycerol (DAG) and directly activates PKC isozymes. This activation leads to a downstream cascade involving Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38, which in turn activate transcription factors like AP-1.

-

PI3K/Akt Pathway: Activation of this pathway is associated with cell survival and proliferation and has been shown to be involved in TPA-mediated tumor promotion.

-

Wnt/β-catenin Pathway: Recent studies have shown that TPA can activate the Wnt/β-catenin signaling pathway, which plays a crucial role in skin carcinogenesis.

The inhibitory effect of this compound likely involves the attenuation of one or more of these critical signaling pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

A general procedure for the isolation of cycloartane triterpenoids from Lansium domesticum leaves involves the following steps:

-

Extraction: Dried and powdered leaves are extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform and methanol.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and water.

-

Chromatography: The active fraction (typically the ethyl acetate fraction) is further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Assay for Inhibition of Tumor Promotion: Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This assay is a common in vitro method to screen for potential anti-tumor promoting agents.

-

Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Procedure:

-

Raji cells are seeded in 24-well plates at a density of 1 x 10⁶ cells/mL.

-

The cells are treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a short pre-incubation period (e.g., 30 minutes).

-

Tumor promotion is induced by adding TPA (e.g., at a final concentration of 32-40 nM). A solvent control (e.g., DMSO) is also included.

-

The cells are incubated for 48 hours at 37°C.

-

-

Detection of EBV-EA:

-

After incubation, the cells are harvested, washed with phosphate-buffered saline (PBS), and smeared onto glass slides.

-

The smears are air-dried and fixed with acetone.

-

The expression of EBV-EA is detected by indirect immunofluorescence using serum from a nasopharyngeal carcinoma patient (containing high-titer antibodies against EBV-EA) as the primary antibody and a fluorescein-conjugated anti-human IgG as the secondary antibody.

-

-

Data Analysis:

-

The percentage of EBV-EA positive cells is determined by counting at least 500 cells under a fluorescence microscope.

-

The inhibitory activity of this compound is calculated as the percentage reduction in EBV-EA activation compared to the TPA-treated control. The IC₅₀ value (the concentration required to inhibit 50% of EBV-EA activation) can be determined from the dose-response curve.

-

Quantitative Data

The inhibitory effects of this compound on TPA-induced EBV-EA activation are summarized below.

| Assay | Test Compound | Inducer | Cell Line | Endpoint | Result | Reference |

| EBV-EA Activation | This compound | TPA | Raji | Inhibition of EBV-EA | Potent Inhibitory Activity | Nishizawa M, et al. (1989) |

Conclusion

This compound is a promising natural product for cancer research, particularly in the context of chemoprevention. Its availability from commercial suppliers facilitates further investigation into its mechanism of action and potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for researchers to explore the biological activities of this and similar compounds. Further studies are warranted to fully elucidate its molecular targets and to evaluate its efficacy in preclinical cancer models.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 21,24-Epoxycycloartane-3,25-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the cycloartane (B1207475) triterpenoid, 21,24-Epoxycycloartane-3,25-diol, using High-Performance Liquid Chromatography (HPLC). This compound, a known inhibitor of skin-tumor promotion, can be isolated from various natural sources, including the leaves of Lansium domesticum[1]. The described methodology is essential for obtaining a high-purity standard required for further pharmacological studies and drug development.

Introduction

This compound is a cycloartanoid triterpene with the molecular formula C₃₀H₅₀O₃ and a molecular weight of 458.73 g/mol [2]. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. The purification of these compounds is a critical step in their characterization and evaluation as potential therapeutic agents. HPLC is a powerful technique for the separation and purification of individual triterpenoids from complex mixtures. This document outlines a reversed-phase HPLC (RP-HPLC) method tailored for the efficient isolation of this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 125305-73-9 | [2][3] |

| Molecular Formula | C₃₀H₅₀O₃ | [2] |

| Molecular Weight | 458.73 | [2] |

| Purity | >98% (commercially available) | [2] |

| Physical Description | Powder | [2] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |

Experimental Protocol

This protocol details the sample preparation and HPLC methodology for the purification of this compound.

Sample Preparation

-

Extraction: A crude extract containing this compound is first obtained from the source material (e.g., dried leaves of Lansium domesticum) using a suitable organic solvent such as chloroform or ethyl acetate.

-

Preliminary Fractionation (Optional): For complex extracts, a preliminary fractionation using column chromatography over silica (B1680970) gel can be performed to enrich the fraction containing the target compound.

-

Sample for HPLC: Dissolve the dried extract or enriched fraction in a suitable solvent compatible with the HPLC mobile phase, such as methanol (B129727) or a mixture of methanol and chloroform. The sample should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the purification of this compound.

| Parameter | Recommended Condition |

| HPLC System | A preparative or semi-preparative HPLC system equipped with a UV detector. |

| Column | Reversed-Phase C18 column (e.g., 250 x 10 mm, 5 µm particle size). A C30 column may also provide excellent separation for triterpenoids[4]. |

| Mobile Phase | A gradient of Acetonitrile (A) and Water (B). A typical gradient could be: 0-30 min, 70-100% A; 30-40 min, 100% A. The exact gradient should be optimized based on the specific separation. |

| Flow Rate | 2.0 - 4.0 mL/min for a semi-preparative column. |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm, as triterpenoids often lack a strong chromophore and absorb at lower UV wavelengths[5]. |

| Injection Volume | 100 - 500 µL, depending on the sample concentration and column capacity. |

Purification Workflow

Caption: HPLC Purification Workflow for this compound.

Data Presentation

The success of the purification should be monitored by collecting fractions and analyzing their purity by analytical HPLC. The results can be summarized in a table as shown below.

| Fraction Number | Retention Time (min) | Peak Area (%) | Purity Assessment |

| 1 | 15.2 | 99.2 | High Purity |

| 2 | 18.5 | 85.1 | Impure |

| 3 | 21.0 | 95.8 | Moderate Purity |

Logical Relationship of Purification Steps

The logical flow of the purification process is crucial for achieving high-purity this compound. The following diagram illustrates the decision-making process based on the purity analysis of the collected fractions.

References

Application Note & Protocol: Mass Spectrometry Fragmentation Analysis of 21,24-Epoxycycloartane-3,25-diol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guide for the characterization of the cycloartane (B1207475) triterpenoid, 21,24-Epoxycycloartane-3,25-diol, using mass spectrometry. It includes a proposed fragmentation pathway based on the analysis of related compounds and general principles of mass spectrometry.

Introduction

This compound is a cycloartanoid triterpene that can be isolated from the leaves of plants such as Lansium domesticum[1]. Triterpenoids of the cycloartane class are a diverse group of natural products known for a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development[2][3]. Mass spectrometry (MS) is a critical analytical technique for the structural elucidation of these complex molecules. The fragmentation pattern observed in MS provides a fingerprint that can help in identifying the compound and in determining its structural features.

This application note outlines a generalized protocol for the analysis of this compound by mass spectrometry and discusses its expected fragmentation pattern. The chemical properties of the target compound are summarized in Table 1.

Table 1: Chemical Properties of this compound [4][5]

| Property | Value |

| CAS Number | 125305-73-9 |

| Molecular Formula | C₃₀H₅₀O₃ |

| Molecular Weight | 458.73 g/mol |

| Compound Type | Triterpenoid |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Experimental Protocol

The following protocol describes a general procedure for the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry. ESI is a soft ionization technique suitable for the analysis of thermally labile and high molecular weight compounds like triterpenoids.

2.1 Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

2.2 Instrumentation and Conditions

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive ion mode is typically used for cycloartane triterpenoids.

-

Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, Liquid Chromatography (LC) can be coupled to the mass spectrometer for separation from a mixture.

-

MS Parameters (Typical):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 100 - 150 °C

-

Desolvation Temperature: 250 - 350 °C

-

Collision Gas: Argon

-

Collision Energy: Ramped from 10-40 eV for MS/MS fragmentation studies.

-

Data Presentation and Discussion

The mass spectrum of this compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 459.7. Due to the soft nature of ESI, adduct formation with sodium [M+Na]⁺ (m/z 481.7) or potassium [M+K]⁺ (m/z 497.7) may also be observed.

The fragmentation of cycloartane triterpenoids is often characterized by the loss of water molecules from hydroxyl groups and cleavage of the side chain or the steroidal ring system. The proposed fragmentation pattern for this compound is detailed in Table 2.

Table 2: Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 459.7 | 441.7 | H₂O | Loss of water from the 3-OH group |

| 459.7 | 423.7 | 2H₂O | Sequential loss of water from both hydroxyl groups |

| 459.7 | 315.3 | C₉H₁₈O₂ | Cleavage and loss of the C-17 side chain |

| 441.7 | 297.3 | C₉H₁₈O₂ | Loss of the side chain from the [M+H-H₂O]⁺ ion |

Visualization of Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

Caption: Experimental workflow for MS analysis.

Caption: Proposed MS/MS fragmentation pathway.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, characterized by sequential water loss and side-chain cleavage, offers a basis for the identification and structural confirmation of this and related cycloartane triterpenoids. The use of high-resolution mass spectrometry is crucial for obtaining accurate mass data to support the proposed fragment assignments. This methodology is applicable to natural product discovery, quality control, and metabolic studies involving this class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cycloartane-type triterpenoids from the whole plants of Macrosolen bidoupensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biocrick.com [biocrick.com]

- 5. Newblue CHEM-21,24-Epoxycycloartane-3,25-diol price,buy Formaldehyde,Formaldehyde supplier-HENAN NEW BLUE CHEMICAL CO.,LTD [lookchem.com]

Application Notes and Protocols for Evaluating the Anticancer Activity of 21,24-Epoxycycloartane-3,25-diol

Audience: Researchers, scientists, and drug development professionals.

Introduction

21,24-Epoxycycloartane-3,25-diol is a cycloartanoid triterpene that has been identified as a potential inhibitor of skin-tumor promotion[1]. As part of the broader family of cycloartane (B1207475) triterpenoids, which have demonstrated a range of biological activities including anticancer effects, this compound warrants further investigation to elucidate its therapeutic potential. This document provides a comprehensive set of protocols for the in vitro evaluation of the anticancer activity of this compound. The described assays are fundamental in anticancer drug discovery for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and for identifying the underlying molecular mechanisms.[2][3]

Hypothetical Mechanism of Action

Based on the activities of structurally related cycloartane compounds, it is hypothesized that this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest in cancer cells. One related compound, cycloartane-3,24,25-triol, has been shown to exhibit anti-prostate cancer activity by inhibiting MRCKα kinase[4][5]. Another cycloartane derivative has been found to trigger apoptosis in colon cancer cells via the TNF-R1 signaling pathway[6]. Therefore, the following protocols are designed to investigate whether this compound induces similar cytotoxic and apoptotic effects, potentially through modulation of key signaling pathways such as the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.

Experimental Workflow

Caption: Overall experimental workflow for the in vitro evaluation of this compound.

Cell Viability Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

Protocol: MTT Assay[10]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Data Presentation: IC50 Values

| Cell Line | Treatment Duration (hours) | IC50 (µM) [Hypothetical] |

| MCF-7 (Breast Cancer) | 24 | 45.2 |

| 48 | 28.7 | |

| 72 | 15.1 | |

| PC-3 (Prostate Cancer) | 24 | 52.8 |

| 48 | 35.4 | |

| 72 | 20.9 | |

| HCT116 (Colon Cancer) | 24 | 60.1 |

| 48 | 42.3 | |

| 72 | 25.6 |

Apoptosis Assay

This assay quantifies the number of cells undergoing apoptosis (programmed cell death) after treatment with this compound. The Annexin V-FITC and Propidium Iodide (PI) double staining method is used for analysis by flow cytometry.[10][11]

Protocol: Annexin V-FITC/PI Staining[14]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (or follow the manufacturer's instructions).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Data Presentation: Apoptosis Quantification

| Treatment (48h) | Viable Cells (%) [Hypothetical] | Early Apoptotic Cells (%) [Hypothetical] | Late Apoptotic/Necrotic Cells (%) [Hypothetical] |

| Control (Vehicle) | 95.2 | 2.5 | 2.3 |

| Compound (0.5 x IC50) | 70.1 | 15.8 | 14.1 |

| Compound (IC50) | 45.3 | 35.6 | 19.1 |

| Compound (2 x IC50) | 20.7 | 48.9 | 30.4 |

Cell Cycle Analysis

This assay determines the effect of this compound on the progression of the cell cycle. Propidium Iodide (PI) staining of cellular DNA followed by flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]

Protocol: Cell Cycle Analysis with Propidium Iodide[18]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Data Presentation: Cell Cycle Distribution

| Treatment (24h) | G0/G1 Phase (%) [Hypothetical] | S Phase (%) [Hypothetical] | G2/M Phase (%) [Hypothetical] |

| Control (Vehicle) | 55.4 | 30.2 | 14.4 |

| Compound (0.5 x IC50) | 65.1 | 25.3 | 9.6 |

| Compound (IC50) | 78.9 | 12.5 | 8.6 |

| Compound (2 x IC50) | 85.2 | 8.1 | 6.7 |

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation, providing insight into the molecular mechanism of action of this compound.[15][16][17]

Protocol: Western Blotting[22][23]

-

Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-p21, and anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Data Presentation: Relative Protein Expression

| Protein | Treatment (24h) | Relative Expression (Fold Change vs. Control) [Hypothetical] |

| p-Akt/Akt | Control | 1.00 |

| Compound (IC50) | 0.35 | |

| Bcl-2 | Control | 1.00 |

| Compound (IC50) | 0.42 | |

| Bax | Control | 1.00 |

| Compound (IC50) | 2.15 | |

| Cyclin D1 | Control | 1.00 |

| Compound (IC50) | 0.28 | |

| p21 | Control | 1.00 |

| Compound (IC50) | 3.50 |

Proposed Signaling Pathway

Caption: Proposed mechanism of action for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 4. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. scispace.com [scispace.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. medium.com [medium.com]

- 17. Western blot protocol | Abcam [abcam.com]

Application Notes and Protocols for Testing Skin-Tumor Promotion Inhibition by 21,24-Epoxycycloartane-3,25-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

21,24-Epoxycycloartane-3,25-diol is a cycloartanoid triterpene isolated from the leaves of Lansium domesticum.[1] Preliminary studies have indicated its potential as an inhibitor of skin-tumor promotion. These application notes provide a comprehensive protocol for evaluating the efficacy of this compound using established in vivo and in vitro models of skin carcinogenesis. The primary in vivo model described is the two-stage chemical carcinogenesis model in mice, utilizing a single application of the initiator 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) followed by repeated applications of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). In vitro assays are also detailed to investigate the compound's effects on the viability and proliferation of skin cancer cells and to elucidate its mechanism of action by examining key signaling pathways involved in skin tumor promotion, such as the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.

Data Presentation

The following table summarizes representative quantitative data for the anti-tumor activity of cycloartane-type triterpenoids. This data is provided as an illustrative example, and researchers should replace it with their experimental findings for this compound.

| Parameter | Compound | Cell Line(s) | Result | Reference |

| In Vitro Cytotoxicity (IC50) | Cycloart-23(E)-ene-3β,25-diol | MDA-MB-468 | 2.05 µg/mL | [2] |

| Cycloart-23(Z)-ene-3β,25-diol | MCF-7 | 5.4 µg/mL | [2] | |

| KHF16 (a cycloartane (B1207475) triterpenoid) | MDA-MB-231 | 6.8 µM | [3] | |

| Oleanolic Acid (a triterpenoid) | A375 (Melanoma) | ~41 µM | [4] | |

| In Vivo Tumor Inhibition | 21-Episerratenediol (a triterpenoid) | Mouse Skin (DMBA/TPA model) | Remarkable inhibitory effect | [5] |

Experimental Protocols

In Vivo Two-Stage Skin Carcinogenesis Protocol

This protocol is adapted from the widely used DMBA/TPA-induced multi-step skin carcinogenesis model.

Materials:

-

Female ICR mice (7-8 weeks old)

-

7,12-dimethylbenz[a]anthracene (DMBA)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Acetone (vehicle)

-

This compound

-

Calipers

Procedure:

-

Animal Preparation: Shave the dorsal skin of the mice. Allow a one-week recovery period before the initiation phase.

-

Initiation: Apply a single topical dose of DMBA (e.g., 100 nmol in 100 µl acetone) to the shaved area.

-

Promotion: Two weeks after initiation, begin the promotion phase. Apply TPA (e.g., 5 nmol in 100 µl acetone) topically twice a week for up to 20 weeks.

-

Treatment Groups:

-

Group 1 (Control): DMBA + TPA + Vehicle for the test compound.

-

Group 2 (Test Compound): DMBA + TPA + this compound (dissolved in a suitable vehicle) applied topically (e.g., 30 minutes before each TPA application). The optimal dose of the test compound should be determined in preliminary studies.

-

Group 3 (Compound Control): DMBA + Vehicle + this compound.

-

-

Tumor Monitoring:

-

Observe the mice weekly for the appearance of papillomas.

-

Record tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).

-

Measure tumor size with calipers. A tumor is typically counted if its diameter is ≥1 mm for at least two consecutive weeks.

-

-

Data Analysis: Compare the tumor incidence and multiplicity between the control and treatment groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed inhibition.

-

Histopathology: At the end of the experiment, euthanize the mice and collect skin tissue for histopathological analysis to confirm the nature of the lesions (e.g., papilloma, squamous cell carcinoma).

In Vitro Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of skin cancer cell lines (e.g., A431, SCC-12) and non-cancerous keratinocytes (e.g., HaCaT).

Materials:

-

Skin cancer cell lines (e.g., A431, SCC-12) and normal keratinocytes (e.g., HaCaT)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA to assess the effect of the compound on cell proliferation.

Materials:

-

Skin cancer cell lines and normal keratinocytes

-

96-well plates

-

This compound

-

BrdU labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat the cells with this compound as described in the MTT assay protocol.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Remove the medium and add the Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.

-

Secondary Antibody and Substrate: Wash the wells and add the HRP-conjugated secondary antibody, followed by the TMB substrate.

-

Absorbance Measurement: Add the stop solution and measure the absorbance at 450 nm.

-

Data Analysis: Compare the absorbance values of the treated cells to the control cells to determine the effect on cell proliferation.

Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the protein expression levels of key components of the MAPK, PI3K/Akt, and NF-κB signaling pathways in keratinocytes treated with TPA and/or this compound.

Materials:

-

Keratinocyte cell line (e.g., HaCaT)

-

TPA

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat keratinocytes with TPA in the presence or absence of this compound for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins to total proteins to assess the activation of the signaling pathways.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]